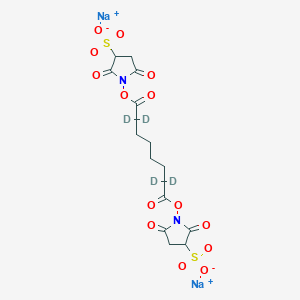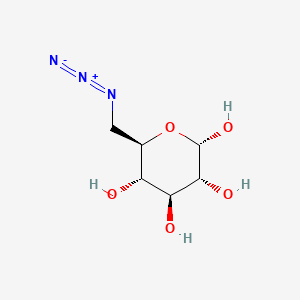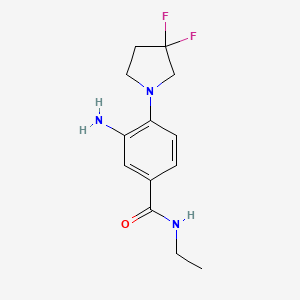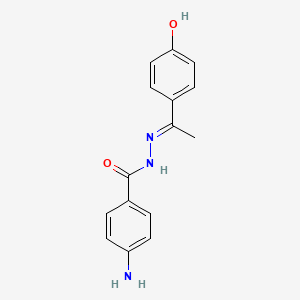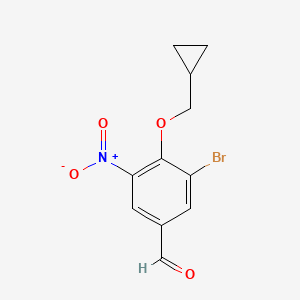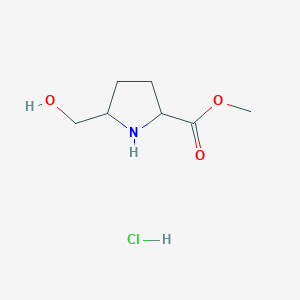![molecular formula C11H20N2O2 B13723441 [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)
[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol: is a complex organic compound that features a unique structure combining a piperidine ring with a cyclobutane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common route starts with the preparation of the cyclobutane ring, followed by the introduction of the piperidine moiety. The final step involves the addition of the methanol group. Reaction conditions often include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler alcohol or amine.
科学研究应用
Chemistry
In chemistry, [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of specific structural features on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved binding affinity or selectivity for specific targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability or reactivity.
作用机制
The mechanism of action of [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may include multiple steps and intermediates.
相似化合物的比较
Similar Compounds
Some compounds similar to [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a cyclobutane ring and a piperidine moiety. This structure imparts specific properties that may not be present in other compounds, such as unique reactivity or binding characteristics.
属性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
(1-aminocyclobutyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H20N2O2/c12-11(4-1-5-11)10(15)13-6-2-9(8-14)3-7-13/h9,14H,1-8,12H2 |
InChI 键 |
WNHLHIQJUZHSJF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C(=O)N2CCC(CC2)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


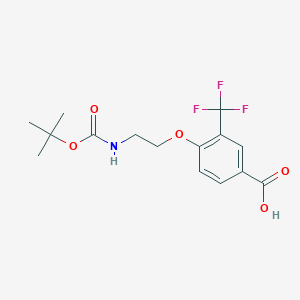
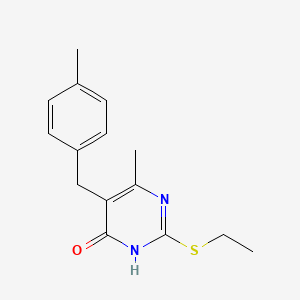
![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)

